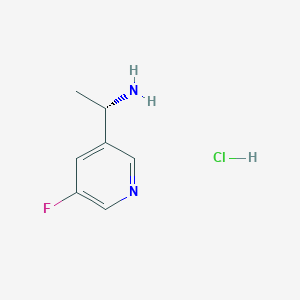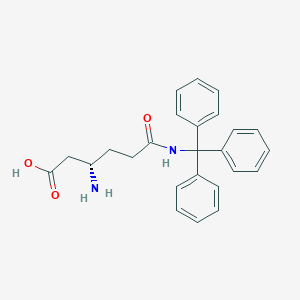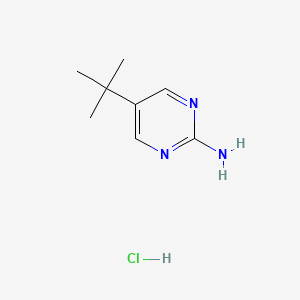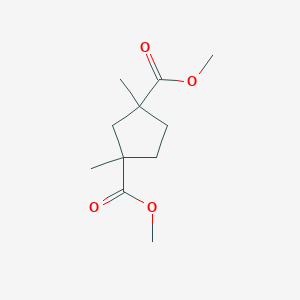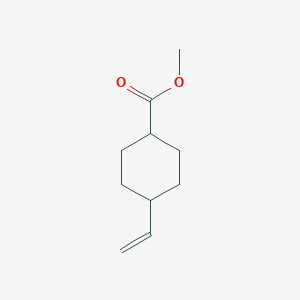![molecular formula C11H11ClN2O B3113601 N-[2-(4-chlorophenyl)ethyl]-2-cyanoacetamide CAS No. 195884-25-4](/img/structure/B3113601.png)
N-[2-(4-chlorophenyl)ethyl]-2-cyanoacetamide
Descripción general
Descripción
N-[2-(4-chlorophenyl)ethyl]-2-cyanoacetamide (NCE) is a chemical compound that is widely used in scientific research. It is a synthetic compound used in a variety of applications, including drug development, synthesis of organic compounds, and biochemical and physiological research. NCE is a versatile compound that can be used in a variety of laboratory experiments, and it has been studied extensively in recent years due to its potential applications in the medical field.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
N-[2-(4-chlorophenyl)ethyl]-2-cyanoacetamide and its derivatives have been extensively studied in the context of synthesis and structural analysis. For instance, Johnson et al. (2006) examined the synthesis and characterization of a related compound, ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, elucidating its crystal structure and identifying its spectroscopic properties (Johnson et al., 2006). Similarly, Dorokhov et al. (1990) focused on the synthesis of N-(2-pyridyl)cyanoacetamides, exploring the reaction dynamics under various conditions and highlighting the structural versatility of cyanoacetamide derivatives (Dorokhov et al., 1990).
Potential Insecticidal Agents
Research by Rashid et al. (2021) demonstrated the insecticidal efficacy of N-(4-chlorophenyl)-2-phenoxyacetamide derivatives, synthesized through interaction with cyanoacetamide derivatives. This study highlights the potential of such compounds in agricultural applications, particularly in pest control (Rashid et al., 2021).
Antimicrobial and Antitumor Activities
Several studies have investigated the antimicrobial and antitumor activities of compounds structurally related to this compound. El‐Sayed et al. (2011) synthesized derivatives of 4-(4-chlorophenyl)-3-cyano-6-(thien-2-yl)-1H-pyridin-2-one and tested them for their antitumor and antibacterial activities, suggesting potential medical applications of these compounds (El‐Sayed et al., 2011).
Dyeing Performance and Metal Complexation
Abolude et al. (2021) explored the complexation of disperse dyes derived from thiophene with various metals, including compounds containing the 4-chlorophenyl group and cyanoacetate. The study assessed the dyeing performance on different fabrics, indicating the potential of these compounds in textile applications (Abolude et al., 2021).
Applications in Resin Curing
Renner et al. (1988) examined cyanoacetamides as curing agents for epoxy resins, highlighting the potential of these compounds in the polymer industry. The study provided insights into the reaction dynamics and practical applications of cyanoacetamides in resin curing (Renner et al., 1988).
Propiedades
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-2-cyanoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c12-10-3-1-9(2-4-10)6-8-14-11(15)5-7-13/h1-4H,5-6,8H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCMOVOMRIIJXOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)CC#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 1'-methyl-5'-oxo-1',5',6',7'-tetrahydrospiro[piperidine-4,4'-pyrrolo[2,3-c]pyridine]-1-carboxylate](/img/structure/B3113525.png)
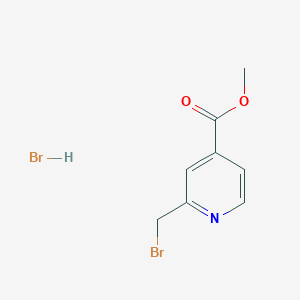
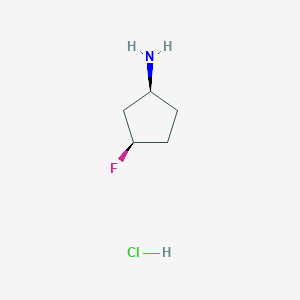
![1-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}ethan-1-amine hydrochloride](/img/structure/B3113553.png)

